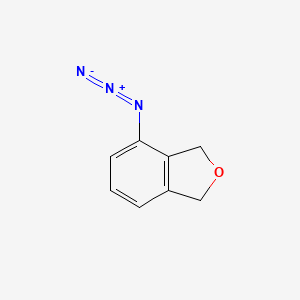

4-AZIDO-1,3-DIHIDRO-2-BENZOFURANO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Azido-1,3-dihydro-2-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The azido group (-N₃) attached to the benzofuran ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of research.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that benzofuran derivatives, including those containing the azido group, exhibit significant anticancer properties. The incorporation of the benzofuran scaffold in drug design has led to the development of compounds with potent activity against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can inhibit tumor growth effectively and selectively target cancer cells while sparing normal cells .

Case Study:

- Compound Evaluation : A series of benzofuran derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. One notable compound demonstrated an IC50 value of 12 μM against ovarian cancer cells, highlighting the potential of benzofuran derivatives as anticancer agents .

Antibacterial and Antifungal Properties

In addition to anticancer activity, 4-Azido-1,3-dihydro-2-benzofuran and its derivatives have been studied for their antibacterial and antifungal properties. The benzofuran core is known to enhance the biological activity of compounds, making them promising candidates for developing new antibiotics and antifungal agents .

Case Study:

- Antibacterial Screening : Various benzofuran derivatives were screened against common bacterial strains, showing promising results in inhibiting bacterial growth. The structure-activity relationship indicated that modifications at specific positions on the benzofuran ring could enhance antibacterial efficacy .

Bioorthogonal Chemistry

The azido group in 4-Azido-1,3-dihydro-2-benzofuran allows for bioorthogonal reactions, which are crucial in bioconjugation techniques. These reactions do not interfere with biological systems and can be utilized for labeling biomolecules or drug delivery systems .

Application Example:

- Labeling Biomolecules : The azido group can react with alkynes through click chemistry to form stable triazole linkages. This property is exploited in labeling proteins or other biomolecules for imaging or therapeutic purposes .

Synthesis of Complex Molecules

4-Azido-1,3-dihydro-2-benzofuran serves as a versatile building block in organic synthesis. Its azido functional group can be transformed into various functional groups through reduction or substitution reactions, facilitating the synthesis of complex organic molecules.

Synthetic Pathways:

Development of New Therapeutics

The ability to modify the azido group allows chemists to create libraries of compounds for screening against various biological targets. This strategy is particularly useful in drug discovery programs aimed at identifying new therapeutic agents.

Case Study:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable leaving group on the benzofuran ring is replaced by an azido group using sodium azide (NaN₃) as the azide source . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Azido-1,3-dihydro-2-benzofuran can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group via nucleophilic substitution.

Dimethylformamide (DMF): A polar aprotic solvent commonly used in substitution reactions.

Hydrogen Gas (H₂) and Catalysts: Used for the reduction of the azido group to an amine.

Major Products Formed

Triazoles: Formed via cycloaddition reactions.

Mecanismo De Acción

The mechanism of action of 4-azido-1,3-dihydro-2-benzofuran largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The reactivity of the azido group is due to its ability to participate in nucleophilic substitution and cycloaddition reactions, making it a versatile functional group in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound without the azido group.

2-Azidobenzofuran: Another azido-substituted benzofuran derivative.

4-Amino-1,3-dihydro-2-benzofuran: The reduced form of 4-azido-1,3-dihydro-2-benzofuran.

Uniqueness

4-Azido-1,3-dihydro-2-benzofuran is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in chemical biology and medicinal chemistry .

Actividad Biológica

4-Azido-1,3-dihydro-2-benzofuran is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by an azido group and a benzofuran moiety, is under investigation for its pharmacological properties, particularly in cancer therapy and as a biochemical probe.

Chemical Structure

The molecular formula of 4-Azido-1,3-dihydro-2-benzofuran is C9H8N4O. The presence of the azido group (-N₃) is significant as it can participate in various chemical reactions and may influence the biological activity of the compound.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of 4-Azido-1,3-dihydro-2-benzofuran:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzofurans are known to inhibit cell proliferation in various cancer cell lines. The azido group may enhance this activity by facilitating interactions with biological targets.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Benzofuran Derivative A | A549 (Lung Cancer) | 65.43 ± 2.7 |

| Benzofuran Derivative B | MCF-7 (Breast Cancer) | 50.00 ± 3.5 |

| 4-Azido-1,3-Dihydro-2-benzofuran | TBD | TBD |

The mechanism of action for 4-Azido-1,3-dihydro-2-benzofuran is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In a study assessing various azide compounds, 4-Azido-1,3-dihydro-2-benzofuran was tested against several cancer cell lines. Preliminary results indicated promising cytotoxic effects, warranting further investigation into its mechanism and efficacy.

- In Vivo Studies : Animal models treated with derivatives of benzofurans showed reduced tumor growth rates compared to controls. The addition of the azido group may enhance these effects through improved bioavailability or targeted delivery mechanisms.

Synthesis and Applications

The synthesis of 4-Azido-1,3-dihydro-2-benzofuran typically involves the introduction of the azido group into a benzofuran scaffold through nucleophilic substitution reactions or other synthetic methodologies. The compound's unique structure makes it a valuable candidate for further exploration in drug development.

Propiedades

IUPAC Name |

4-azido-1,3-dihydro-2-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZXPYYPYGYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.